5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol
Description
Structure
3D Structure
Properties
CAS No. |
482638-09-5 |
|---|---|
Molecular Formula |
C15H13ClN4S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-[(3-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13ClN4S/c16-11-5-4-6-12(9-11)17-10-14-18-19-15(21)20(14)13-7-2-1-3-8-13/h1-9,17H,10H2,(H,19,21) |
InChI Key |
QOKWUKPVAAEMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acyl Thiosemicarbazides
Acyl thiosemicarbazides, derived from aromatic carboxylic acids and thiosemicarbazide, undergo base-mediated cyclization to form 4-substituted-1,2,4-triazole-3-thiols. For instance, refluxing benzoyl thiosemicarbazide with aqueous sodium hydroxide yields 4-phenyl-4H-1,2,4-triazole-3-thiol. This method achieves yields of 70–85% under traditional heating (6–8 hours at 100°C).
Reaction Conditions:
Thiosemicarbazone Thermolysis
Thermal decomposition of thiosemicarbazones at 190–200°C produces triazole-thiols without solvents. For example, 5-aryl-4H-1,2,4-triazole-3-thiones form via this route, though yields vary (50–65%) due to side reactions.
Functionalization: Introducing the 3-Chloro-Phenylamino-Methyl Group
The Mannich reaction is pivotal for attaching the 3-chloro-phenylamino-methyl moiety to the triazole-thiol core. This step involves a three-component condensation between the triazole-thiol, formaldehyde, and 3-chloroaniline.
Conventional Mannich Reaction
In ethanol with catalytic acetic acid, the triazole-thiol reacts with formaldehyde and 3-chloroaniline to form the target compound. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack by the triazole’s thiol group.
Optimized Parameters:
Microwave-Assisted Mannich Reaction
Microwave irradiation significantly enhances reaction efficiency. A study on morpholine-containing triazoles demonstrated 97% yields under 600W irradiation for 30 minutes. Adapting this to the target compound reduced reaction time to 15 minutes with comparable yields (85–90%).
Microwave Conditions:
Integrated Synthesis Pathways
One-Pot Sequential Synthesis
Combining core formation and functionalization in a single pot improves atom economy. Acyl thiosemicarbazide cyclization and Mannich reaction are performed sequentially without isolating intermediates.
Procedure:
Solid-Phase Synthesis Using Polymer-Supported Reagents
Immobilized bases (e.g., Amberlyst A21) facilitate easier purification. Triazole-thiol formation and Mannich reaction occur on the polymer matrix, with final cleavage using trifluoroacetic acid.
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Cyclization | NaOH, 100°C, 6–8 hours | 8h | 78% | High purity | Long reaction time |
| Microwave Mannich | 600W, ethanol, 15 minutes | 15m | 88% | Rapid, high yield | Specialized equipment required |
| One-Pot Sequential | Sequential heating/reflux | 10h | 68% | Reduced steps | Moderate yield |
| Solid-Phase | Polymer-supported base, TFA cleavage | 12h | 75% | Easy purification, reusable catalysts | Costly resins |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazole-3-thiol have been tested for their effectiveness against melanoma and triple-negative breast cancer cell lines . The selectivity towards cancer cells makes these compounds promising candidates for further development as anticancer agents.
- Antimicrobial Properties :
- Antifungal Activity :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Material Science Applications
- Coordination Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function . Additionally, the chloro-phenylamino group can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl rings, replacement of the aminomethyl group, and introduction of additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Biological Activity
5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 482638-09-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by research findings and case studies.
The chemical structure of this compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN4S |
| Molecular Weight | 316.81 g/mol |
| SMILES | Clc1cccc(c1)NCc1nnc(n1c1ccccc1)S |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various derivatives for their cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against melanoma cells. The most active compounds showed IC50 values indicating effective inhibition of cell viability .
Case Study: Cytotoxicity Assessment
A specific derivative of interest was tested for its selectivity towards cancer cells compared to normal cells. The results demonstrated that the compound not only inhibited cancer cell proliferation but also exhibited a favorable selectivity index, suggesting lower toxicity to normal cells. This characteristic is crucial for developing safer anticancer therapies.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study reported that derivatives containing the triazole moiety displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with microbial metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the triazole scaffold influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl rings | Enhanced cytotoxicity |
| Presence of chlorine atom | Increased antimicrobial potency |
These findings suggest that careful structural modifications can optimize the biological efficacy of triazole derivatives.
Q & A
Q. What are the standard synthetic routes for 5-[(3-Chloro-phenylamino)-methyl]-4-phenyl-4H-[1,2,4]triazole-3-thiol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of a triazole core followed by functionalization. For example:
- Step 1 : Cyclocondensation of thiocarbazides with carboxylic acids or esters under acidic/basic conditions to form the triazole ring.
- Step 2 : Introduction of the 3-chlorophenylamino-methyl group via nucleophilic substitution or condensation reactions . Optimization may involve solvent selection (e.g., ethanol vs. methanol), catalyst use (e.g., H₂SO₄ for cyclization), and temperature control (reflux vs. room temperature) to improve yields .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
Q. How should stability and storage conditions be managed to ensure experimental reproducibility?
The compound is sensitive to light, moisture, and oxidation. Recommended practices include:
- Storage in amber vials at -20°C under inert gas (N₂/Ar).
- Use of desiccants (e.g., silica gel) in storage containers.
- Regular purity checks via TLC or HPLC to detect degradation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across structural analogs?
Contradictions often arise from substituent effects (e.g., electron-withdrawing groups like -Cl vs. electron-donating groups like -OCH₃). Systematic approaches include:
- SAR Studies : Compare analogs with controlled substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .
- Dose-Response Analysis : Evaluate activity across concentrations to rule out assay-specific variability .
- Computational Modeling : Use molecular docking to predict binding affinities (e.g., targeting 15-lipoxygenase for anti-inflammatory activity) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?
- ADME Prediction : Tools like SwissADME assess parameters like logP (lipophilicity) and bioavailability to prioritize derivatives with optimal solubility and permeability .
- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., fungal CYP51 for antifungals) to refine steric and electronic properties .
- QSAR Models : Correlate substituent descriptors (e.g., Hammett constants) with activity to guide synthetic priorities .
Q. What experimental designs are recommended for evaluating antimicrobial activity while minimizing false positives?
- Dual Assay Systems : Combine agar diffusion (qualitative) and microbroth dilution (quantitative MIC/MBC determination).
- Positive Controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria) to validate assay conditions.
- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity .
Methodological Challenges and Solutions
Q. How can researchers address low yields during the final functionalization step?
- Catalyst Screening : Test alternatives like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., -SH) during intermediate steps .
Q. What approaches validate the mechanism of action in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
